BI-4924 was developed as part of a series of compounds targeting the serine synthesis pathway, which is often upregulated in cancer cells. It is classified as a small molecule inhibitor specifically targeting phosphoglycerate dehydrogenase. The compound's mechanism involves competitive inhibition, where it competes with the natural substrate for binding to the enzyme .
The synthesis of BI-4924 involved several key steps:
The molecular structure of BI-4924 is characterized by its ability to mimic the natural substrate of phosphoglycerate dehydrogenase. Key structural features include:
BI-4924 primarily acts through reversible inhibition of phosphoglycerate dehydrogenase. The compound competes with 3-phosphoglycerate, the enzyme's natural substrate, leading to decreased production of 3-phosphopyruvate. This inhibition disrupts the serine biosynthesis pathway, which is essential for cancer cell proliferation.
The conversion of BI-4916 (the prodrug) into BI-4924 involves hydrolysis reactions that occur intracellularly, allowing for enhanced drug delivery within target cells .
The mechanism of action for BI-4924 involves:
BI-4924 exhibits several notable physical and chemical properties:
BI-4924 has significant potential applications in cancer research and treatment:
Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP). This NAD⁺-dependent reaction irreversibly commits carbon flux toward serine production [1] [5]. Beyond serine synthesis, PHGDH activity influences multiple metabolic nodes:
Structurally, human PHGDH belongs to the Type I dehydrogenase family, characterized by an allosteric substrate-binding (ASB) domain and an aspartate kinase-chorismate mutase–tyrosinase A prephenate dehydrogenase (ACT) domain. Unlike bacterial isoforms, mammalian PHGDH lacks feedback inhibition by serine, enabling unconstrained flux in cancer contexts [5] [10].
The serine biosynthesis pathway (SSP) comprises three enzymatic steps:
Table 1: Key Enzymes in the Serine Biosynthesis Pathway
Enzyme | Reaction Catalyzed | Cofactor/Substrate | Product |
---|---|---|---|
PHGDH | 3-PG → 3-PHP | NAD⁺ | NADH, 3-PHP |
PSAT1 | 3-PHP + Glutamate → 3-PSer + αKG | - | αKG, 3-PSer |
PSPH | 3-PSer → Serine | - | Serine, Pi |
Cancer cells exhibit heightened SSP dependency due to:
PHGDH is genomically amplified or transcriptionally upregulated in ~16% of all cancers, with prevalence exceeding 40% in melanoma and 70% in ER-negative breast cancer [5] [6] [10]. Mechanisms driving overexpression include:
Table 2: PHGDH Overexpression in Select Cancers
Cancer Type | Frequency of PHGDH Overexpression | Associated Clinical Features |
---|---|---|
ER-Negative Breast | ~70% | Higher tumor grade, reduced overall survival |
Melanoma | ~40% | Increased metastasis, chemotherapy resistance |
Non-Small Cell Lung | ~21% | Advanced TNM stage, poor prognosis |
Colorectal | ~16% | Shorter survival time, large tumor size |
Functionally, PHGDH overexpression:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7